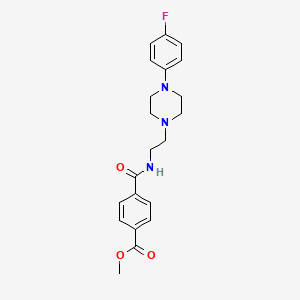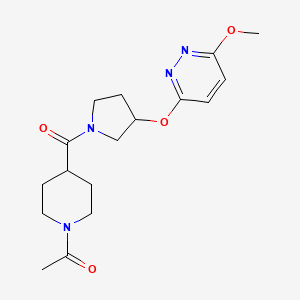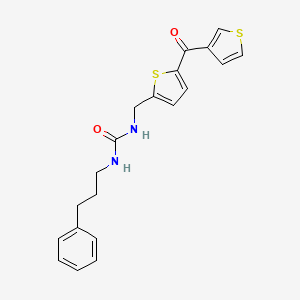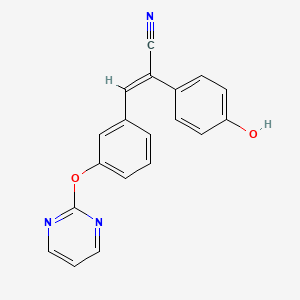
Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a compound that falls within the class of piperazine derivatives. Piperazines are a group of organic compounds that have diverse pharmacological properties and are often explored for their potential therapeutic applications. The compound is structurally related to various piperazine derivatives that have been synthesized and studied for their biological activities, such as potential treatments for schistosomiasis, Alzheimer's disease, and bacterial infections .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine or its substituted forms with various reagents to introduce different functional groups. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of benzamides with piperazine moieties involves the reaction of substituted piperazines with furoyl or other acyl groups . These methods provide a basis for the synthesis of this compound, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals that the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings are approximately 30 degrees . This information is valuable for understanding the conformational preferences of the piperazine ring in this compound and how it might influence the compound's biological activity.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. The reactivity of the piperazine ring itself can be influenced by the substituents attached to it. For instance, the presence of electron-withdrawing or electron-donating groups can affect the nucleophilicity of the nitrogen atoms in the piperazine ring, potentially leading to different reaction pathways . However, the specific chemical reactions that this compound might undergo are not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal structure and conformation of the piperazine ring can affect the compound's packing in the solid state and, consequently, its melting point . The presence of functional groups like carbamoyl and benzoate esters can also impact the solubility of the compound in different solvents. While the specific properties of this compound are not provided, insights can be drawn from related compounds studied in the papers .
Aplicaciones Científicas De Investigación
Crystal Structure and Conformation
Research on compounds structurally related to Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate often focuses on their crystal structures to understand conformational preferences and potential interactions in solid states. For example, studies on similar compounds reveal that the piperazine ring often adopts a chair conformation, which could influence molecular recognition and binding properties in biological systems (Faizi, Ahmad, & Golenya, 2016). Similarly, the synthesis and structural elucidation of related flunarizine derivatives provide insights into their stereochemistry and potential interactions (Shakhmaev, Sunagatullina, & Zorin, 2016).
Biological Evaluation of Derivatives
Derivatives of this compound have been evaluated for various biological activities, such as herbicidal and plant growth regulatory properties. A study on 1-methyl and acetyl-4-substituted piperazines highlights their potential as new chemical families of herbicides and cytokinin mimics, suggesting avenues for agricultural applications (Stoilkova, Yonova, & Ananieva, 2014).
Luminescent Properties
The luminescent properties of naphthalimide derivatives with piperazine substituents, which are structurally related to this compound, have been explored for potential applications in fluorescent probes and materials science. Such studies reveal how the fluorescent quantum yields and photo-induced electron transfer processes can be modulated through structural modifications, offering insights for the design of optical materials and sensors (Gan, Chen, Chang, & Tian, 2003).
X-ray Crystallographic Studies
X-ray crystallographic studies on related compounds provide valuable information on molecular geometry and electronic structure, which are crucial for understanding the chemical and physical properties of these molecules. Such studies can inform the design of new materials and drugs by elucidating the structural basis for their properties and activities (Little, Jenkins, & Vaughan, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-28-21(27)17-4-2-16(3-5-17)20(26)23-10-11-24-12-14-25(15-13-24)19-8-6-18(22)7-9-19/h2-9H,10-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXSLMOQZXLPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2547799.png)

![2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide](/img/structure/B2547802.png)

![Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2547806.png)
![4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547808.png)


![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547812.png)

![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)

![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)